![molecular formula C25H23N5O2S B6513518 3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-23-4](/img/structure/B6513518.png)
3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It is a derivative of the ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . Another method involves a metal-free, visible-light promoted intramolecular azole C−H bond amination .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% . The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Scientific Research Applications
- The synthesis of this compound involves a three-step reaction sequence, yielding derivatives of quinazolinotriazolobenzodiazepine. Some of these derivatives have been tested for antiproliferative activities against gynecological cancer cell lines .
Anticancer Agents
Heterocyclic Chemistry
Mechanism of Action
properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-8-11-19(12-9-16)15-26-23-20-6-4-5-7-21(20)30-24(27-23)25(28-29-30)33(31,32)22-13-10-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRIXZNLEZBLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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